molecular formula C10H11NOS B065000 (R)-4-Benzyloxazolidine-2-thione CAS No. 190970-58-2

(R)-4-Benzyloxazolidine-2-thione

Cat. No. B065000
M. Wt: 193.27 g/mol
InChI Key: WJSUXYCBZFLXIK-SECBINFHSA-N
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Description

Synthesis Analysis

The synthesis of chiral acylating agents related to the (R)-4-Benzyloxazolidine-2-thione structure, such as R-(-)-3-Benzoyl-4-ethylthiazolidine-2-thione, showcases the compound's preparation from R-(-)-2-amino-1-butanol and S-(+)-leucinol, indicating the potential pathways for synthesizing related thiazolidine derivatives with enantioselective properties (Yadav & Dubey, 2002).

Molecular Structure Analysis

The crystal structure of a related compound, 4-ethyl-1,3-oxazolidine-2-thione, provides insights into the molecular configuration of (R)-4-Benzyloxazolidine-2-thione, revealing monoclinic system crystallization and the presence of enantiomeric pairs forming centrosymmetric dimers (Okumura et al., 2014).

Chemical Reactions and Properties

The chemical reactivity of benzyloxazolidine derivatives involves their application as hypoglycemic agents, indicating their participation in biological pathways and potential reactivity under physiological conditions. This illustrates the broader chemical properties of (R)-4-Benzyloxazolidine-2-thione derivatives (Dow et al., 1991).

Physical Properties Analysis

The physical properties of related compounds, such as solubility and crystallization behavior, can be inferred from the structural analysis studies. The monoclinic crystal system and specific unit cell parameters provide a foundation for understanding the physical characteristics of (R)-4-Benzyloxazolidine-2-thione (Okumura et al., 2014).

Chemical Properties Analysis

The chemical properties, such as reactivity with amine and amino acid racemates, have been documented, showing the compound's potential for enantioselective acyl transfer, indicating its chemical versatility and application potential in synthesis processes (Yadav & Dubey, 2002).

Scientific Research Applications

  • As Enantioselective Acylating Agents :

    • R-(-)-3-Benzoyl-4-ethylthiazolidine-2-thione and S-(+)-3-benzoyl-4-isobutylthiazolidine-2-thione have been synthesized and used for enantioselective acyl transfer to amine and amino acid racemates in high yields and moderate to good optical purity. This suggests the use of these compounds in producing optically active substances (Yadav & Dubey, 2002).
  • As Hypoglycemic Agents :

    • A series of benzyloxazolidine-2,4-diones, containing oxazole-based side chains, has been found to lower blood glucose levels significantly. This indicates their potential in treating diabetes or related conditions (Dow et al., 1991).
  • In Pharmacological Evaluation for Antimicrobial and Anti-inflammatory effects :

    • Triazole analogues, including those related to 4-benzyloxazolidine-2-thione, have wide pharmacological applications. A study revealed certain benzamide and triazolidine analogues to be active against bacterial strains and also showed significant antioxidant and anti-inflammatory activities (Bhutani et al., 2023).
  • In Thermophysical Properties Research :

    • Studies on several thio and dithiocarbamates, including oxazolidine-2-thione derivatives, report on their thermophysical properties, which are crucial for material science and engineering applications (Temprado et al., 2008).
  • In Pheromone Synthesis for Pest Control :

    • (S)-4-benzylthiazolidine-2-thione has been used as a chiral auxiliary to synthesize the aggregation pheromone of rhinoceros beetles, indicating its use in pest control and environmental management (Yang Gui-chun, 2009).

Safety And Hazards

“®-4-Benzyloxazolidine-2-thione” is classified as a non-combustible solid . Personal protective equipment such as a dust mask type N95 (US), eyeshields, and gloves are recommended when handling this compound .

properties

IUPAC Name

(4R)-4-benzyl-1,3-oxazolidine-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NOS/c13-10-11-9(7-12-10)6-8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,11,13)/t9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJSUXYCBZFLXIK-SECBINFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(NC(=S)O1)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](NC(=S)O1)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70415905
Record name (R)-4-Benzyl-1,3-oxazolidine-2-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70415905
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-4-Benzyloxazolidine-2-thione

CAS RN

190970-58-2
Record name (4R)-4-(Phenylmethyl)-2-oxazolidinethione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=190970-58-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (R)-4-Benzyl-1,3-oxazolidine-2-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70415905
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
G Jalce, X Franck, B Figadere - 2009 - Wiley Online Library
The use of achiral N‐acetyloxazolidine‐2‐thiones in the C‐glycosylation of lactol acetates has allowed us to prepare with high diastereoselectivity the expected trans 2,5‐disubstituted …
ZI Szabó, F Boda, B Fiser, M Dobó, L Szőcs, G Tóth - Molecules, 2023 - mdpi.com
Comparative chiral separations of enantiomeric pairs of four oxazolidinone and two related thio-derivatives were performed by capillary electrophoresis, using cyclodextrins (CDs) as …
Number of citations: 7 www.mdpi.com

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